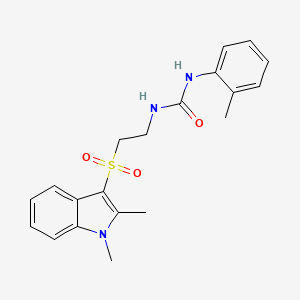

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-14-8-4-6-10-17(14)22-20(24)21-12-13-27(25,26)19-15(2)23(3)18-11-7-5-9-16(18)19/h4-11H,12-13H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVFNHCAOGFRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core can then be functionalized with a sulfonyl group through a sulfonylation reaction using appropriate sulfonyl chlorides and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl groups.

Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the indole or methyl groups.

Reduction: Sulfide derivatives.

Substitution: A wide range of substituted indoles and ureas.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry:

Material Science: The unique structural features of this compound make it suitable for use in advanced materials, such as organic semiconductors and photovoltaic devices.

Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Wirkmechanismus

The mechanism by which 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea exerts its effects depends on its molecular targets and pathways. The indole core is known to interact with various biological targets, including enzymes and receptors. The sulfonyl and urea groups can further modulate these interactions, leading to specific biological activities.

Vergleich Mit ähnlichen Verbindungen

Glimepiride ()

- Structure : Glimepiride is a sulfonylurea derivative with a 4-methylcyclohexylurea group and a pyrroline-carboxamide side chain.

- Functional Differences: Target Specificity: Glimepiride is a well-established antidiabetic drug that stimulates insulin secretion via pancreatic β-cell ATP-sensitive potassium channels. In contrast, 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea lacks the pyrroline-carboxamide motif, which is critical for glimepiride’s sulfonylurea receptor (SUR1) binding .

1-((2-Benzoil-1-tosil-1H-indol-3-il)metil)urea (8e) ()

- Structure : This compound features a benzoyl-substituted indole core linked to a urea group via a tosyl (p-toluenesulfonyl) methyl bridge.

- Synthetic Comparison :

- Both compounds utilize indole scaffolds, but 8e employs a tosyl group for sulfonation, whereas the target compound uses a dimethylindole-sulfonyl ethyl linker.

- The synthesis of 8e achieved a yield of ~92% via silica gel chromatography and recrystallization, comparable to methods used for analogous urea derivatives .

1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea ()

- Structure : A fluorophenyl-substituted urea with a benzyl-methylindole sulfonyl ethyl group.

- Molecular weight (465.5 g/mol) is higher than the target compound due to the benzyl and fluorine substituents, which may influence pharmacokinetics .

A-425619 and A-778317 ()

- Structures: A-425619 (isoquinolinyl-trifluoromethylbenzyl urea) and A-778317 (tert-butyl-indanyl-isoquinolinyl urea) are urea-based kinase inhibitors.

- Mechanistic Divergence :

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the recommended synthetic routes for 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves:

- Fischer indole synthesis to form the indole core (phenylhydrazine + ketone/aldehyde under acidic conditions) .

- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–5°C .

- Urea linkage formation : Coupling the sulfonylethyl intermediate with o-tolyl isocyanate in the presence of a base (e.g., triethylamine) .

- Optimization : Yield improvements (≥75%) can be achieved by controlling stoichiometry (1:1.2 molar ratio for sulfonylation), using catalysts like DMAP, and maintaining inert atmospheres . Purity is monitored via TLC/HPLC .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY): Confirms indole core, sulfonyl group, and urea linkage positions. Aromatic protons (δ 7.1–7.8 ppm) and sulfonyl SO₂ (δ ~3.2 ppm) are key markers .

- X-ray crystallography : Resolves 3D conformation, including torsional angles between the indole and o-tolyl groups .

- HRMS/ESI-MS : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 414.1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Systematic substitution : Modify the o-tolyl group (e.g., 4-fluoro, 2-chloro) or indole methyl groups .

- Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values to identify substituents enhancing cytotoxicity .

- Mechanistic probes : Use radiolabeled compounds (³H/¹⁴C) to study binding to kinases (e.g., EGFR) via competitive inhibition assays .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to assess reactivity and stability .

- Molecular docking (AutoDock Vina) : Simulates interactions with targets (e.g., ATP-binding pockets in kinases). Prioritize poses with ΔG < −8 kcal/mol .

- MD simulations (GROMACS) : Evaluate binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond persistence .

Q. How can researchers resolve contradictions in reported enzyme inhibition data across studies?

- Methodological Answer :

- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization (for ATP-binding) and Western blotting (phosphorylation levels) .

- Control standardization : Use reference inhibitors (e.g., Gefitinib for EGFR) to normalize IC₅₀ values .

- Structural analysis : Compare X-ray co-crystals of the compound-enzyme complex to identify binding mode discrepancies .

Q. What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Caco-2 permeability : Measure apparent permeability (Papp) to predict intestinal absorption. Values >1 × 10⁻⁶ cm/s suggest high bioavailability .

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction; >90% binding may limit efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.